
Methanesulfonic acid, trifluoro-, hexadecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, trifluoro-, hexadecyl ester is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a trifluoromethyl group attached to the sulfonic acid moiety and a hexadecyl (sixteen-carbon) alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methanesulfonic acid, trifluoro-, hexadecyl ester can be synthesized through the esterification of methanesulfonic acid, trifluoro- with hexadecanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid, trifluoro-, hexadecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield methanesulfonic acid, trifluoro- and hexadecanol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The ester can be subjected to oxidation or reduction reactions under specific conditions to modify its chemical structure.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Methanesulfonic acid, trifluoro- and hexadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Modified esters with altered functional groups.
Aplicaciones Científicas De Investigación
Methanesulfonic acid, trifluoro-, hexadecyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid, trifluoro-, hexadecyl ester is largely dependent on its chemical structure. The trifluoromethyl group imparts unique electronic properties, while the hexadecyl chain provides hydrophobic characteristics. These features enable the compound to interact with various molecular targets and pathways, such as:
Surfactant Activity: The amphiphilic nature allows it to reduce surface tension and form micelles.
Chemical Reactivity: The trifluoromethyl group can participate in electron-withdrawing interactions, influencing the reactivity of the ester.
Comparación Con Compuestos Similares
Methanesulfonic acid, trifluoro-, hexadecyl ester can be compared with other sulfonic acid esters, such as:
Methanesulfonic acid, trifluoro-, octadecyl ester: Similar structure but with an eighteen-carbon alkyl chain, leading to different physical properties.
Methanesulfonic acid, trifluoro-, dodecyl ester: Contains a twelve-carbon alkyl chain, resulting in different solubility and reactivity.
Methanesulfonic acid, trifluoro-, butyl ester: Shorter alkyl chain, leading to distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of a trifluoromethyl group and a sixteen-carbon alkyl chain, which imparts unique physical and chemical properties.
Propiedades
Número CAS |
66143-72-4 |
|---|---|
Fórmula molecular |
C17H33F3O3S |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
hexadecyl trifluoromethanesulfonate |
InChI |
InChI=1S/C17H33F3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-24(21,22)17(18,19)20/h2-16H2,1H3 |
Clave InChI |
ZDEMAZQQUOEQAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


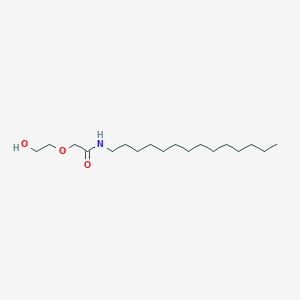


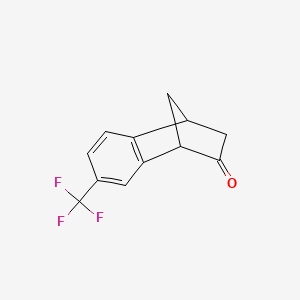
![5-[[4-[Bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14470810.png)
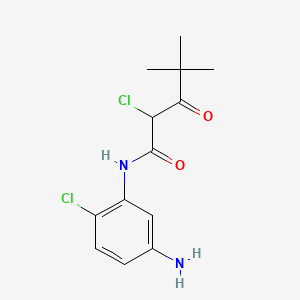
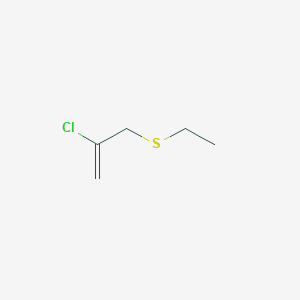
![2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B14470833.png)
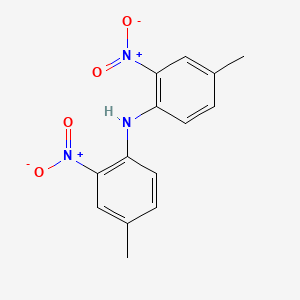
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
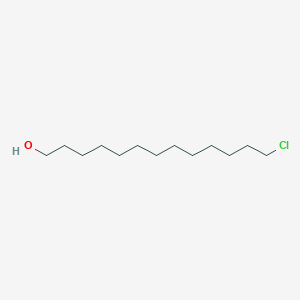
![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)
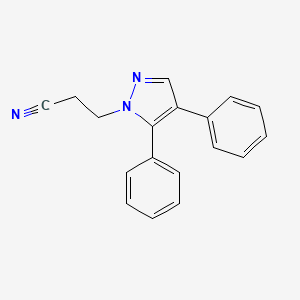
![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
